molecular formula C7H6ClNO B1340608 2-(Pyridin-3-yl)acetyl chloride CAS No. 120067-55-2

2-(Pyridin-3-yl)acetyl chloride

Cat. No.: B1340608
CAS No.: 120067-55-2
M. Wt: 155.58 g/mol
InChI Key: YLVFMHCTUFZMFC-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)acetyl chloride is an organic compound that belongs to the class of acyl chlorides. It features a pyridine ring substituted at the 3-position with an acetyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-(Pyridin-3-yl)acetyl chloride may also interact with various biological targets.

Mode of Action

It is known that the compound can be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The interaction of this compound with its targets could potentially lead to these effects.

Biochemical Pathways

Similar compounds have been found to inhibit collagen synthesis , suggesting that this compound may also affect pathways related to collagen production and fibrosis.

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that this compound may also have diverse molecular and cellular impacts.

Action Environment

Similar compounds such as imidazole derivatives are known to be stable and highly soluble in water and other polar solvents , suggesting that the action of this compound may also be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)acetyl chloride typically involves the chlorination of 2-(Pyridin-3-yl)acetic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall safety.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)acetyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis.

Major Products Formed

Scientific Research Applications

2-(Pyridin-3-yl)acetyl chloride is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)acetyl chloride
  • 2-(Pyridin-4-yl)acetyl chloride
  • 3-(Pyridin-2-yl)propionyl chloride

Uniqueness

2-(Pyridin-3-yl)acetyl chloride is unique due to the position of the acetyl chloride group on the pyridine ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism can lead to differences in the biological activity and chemical properties of the resulting compounds .

Properties

IUPAC Name

2-pyridin-3-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFMHCTUFZMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (211 μl; 2.23 mmol; 1.2 eq.) was added to a suspension of 3-pyridineacetic acid (255 mg; 1.86 mmol; 1.0 eq.) in DCM/DMF (5 mL:3 μL) maintained at 0° C. under nitrogen atmosphere. The reaction mixture was then stirred at rt for 1 h. It was then concentrated under reduced pressure. The solid obtained was used as such in amidation reactions.
Quantity
211 μL
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
5 mL
Type
solvent
Reaction Step One

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